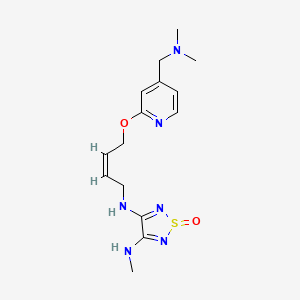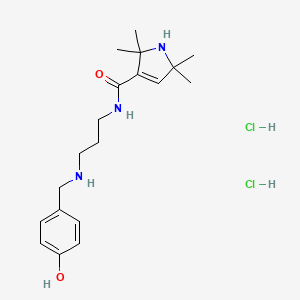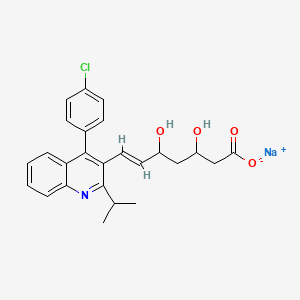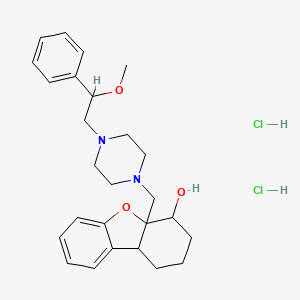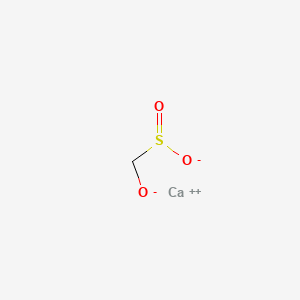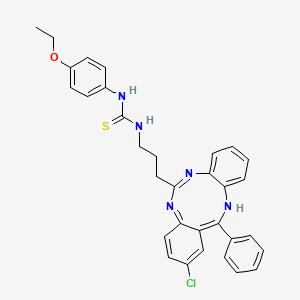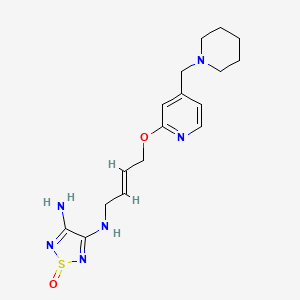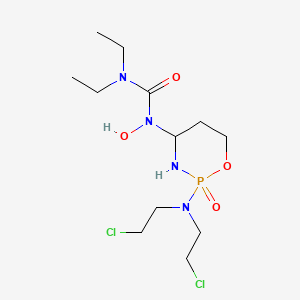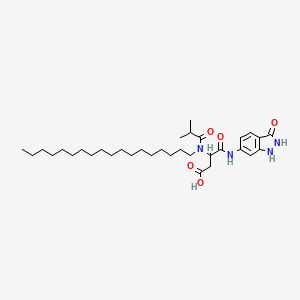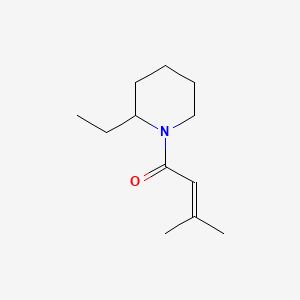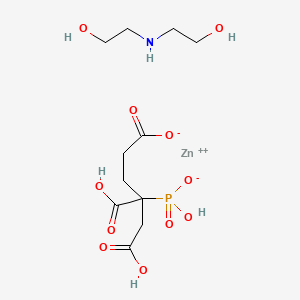
Einecs 305-236-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 305-236-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored. The process ensures high yield and purity of the final product, which is essential for its applications in polymerization.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which are highly reactive and initiate polymerization processes.
Common Reagents and Conditions
Reagents: Acetone cyanohydrin, hydrazine hydrate.
Conditions: Controlled temperature, typically around 60-80°C for the decomposition to occur.
Major Products Formed
The major products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are crucial in initiating the polymerization of monomers to form polymers.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to form polymers.
Biology: Employed in the study of radical-induced biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals upon decomposition. These free radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization.
Potassium persulfate: Commonly used in radical polymerization processes.
Azobisisobutyronitrile (AIBN): A similar compound with comparable applications.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates. Compared to other initiators like benzoyl peroxide and potassium persulfate, it offers distinct advantages in terms of reaction control and polymer properties.
Properties
CAS No. |
94386-14-8 |
|---|---|
Molecular Formula |
C11H20NO11PZn |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
zinc;4-carboxy-6-hydroxy-4-[hydroxy(oxido)phosphoryl]-6-oxohexanoate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H11O9P.C4H11NO2.Zn/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;6-3-1-5-2-4-7;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);5-7H,1-4H2;/q;;+2/p-2 |
InChI Key |
NNMODKXDABNZRE-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)[O-])C(=O)[O-].C(CO)NCCO.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


